3-chloro-2-[(2S,4R,5S,6S,8R)-8-[(1R,2R,3R,7R,9S,10S,12R,15R)-3-[(2R,4R)-5-ethoxycarbonyl-4-hydroxyoxolan-2-yl]-15-hydroxy-2-methoxy-1,3,10,12-tetramethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-6-hydroxy-5-methylbenzoic acid
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Overview
Description
The compound 3-chloro-2-[(2S,4R,5S,6S,8R)-8-[(1R,2R,3R,7R,9S,10S,12R,15R)-3-[(2R,4R)-5-ethoxycarbonyl-4-hydroxyoxolan-2-yl]-15-hydroxy-2-methoxy-1,3,10,12-tetramethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-6-hydroxy-5-methylbenzoic acid is a complex organic molecule with a unique structure It is characterized by multiple chiral centers, hydroxyl groups, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-[(2S,4R,5S,6S,8R)-8-[(1R,2R,3R,7R,9S,10S,12R,15R)-3-[(2R,4R)-5-ethoxycarbonyl-4-hydroxyoxolan-2-yl]-15-hydroxy-2-methoxy-1,3,10,12-tetramethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-6-hydroxy-5-methylbenzoic acid involves multiple steps, including the formation of the oxolan ring, the introduction of the chloro group, and the assembly of the trioxadispiro structure. Each step requires specific reaction conditions, such as temperature control, pH adjustment, and the use of catalysts.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The process would likely include purification steps such as crystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis to create more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of natural products and pharmaceuticals.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its multiple chiral centers make it an interesting subject for stereochemical studies.
Medicine
Potential applications in medicine include the development of new drugs with specific biological activities. The compound’s structural complexity may allow it to interact with various biological targets, leading to potential therapeutic effects.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 3-chloro-2-[(2S,4R,5S,6S,8R)-8-[(1R,2R,3R,7R,9S,10S,12R,15R)-3-[(2R,4R)-5-ethoxycarbonyl-4-hydroxyoxolan-2-yl]-15-hydroxy-2-methoxy-1,3,10,12-tetramethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-6-hydroxy-5-methylbenzoic acid exerts its effects depends on its interaction with molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-2-hydroxybenzoic acid
- 2-[(2S,4R,5S,6S,8R)-8-[(1R,2R,3R,7R,9S,10S,12R,15R)-3-[(2R,4R)-5-ethoxycarbonyl-4-hydroxyoxolan-2-yl]-15-hydroxy-2-methoxy-1,3,10,12-tetramethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-6-hydroxybenzoic acid
Uniqueness
The uniqueness of 3-chloro-2-[(2S,4R,5S,6S,8R)-8-[(1R,2R,3R,7R,9S,10S,12R,15R)-3-[(2R,4R)-5-ethoxycarbonyl-4-hydroxyoxolan-2-yl]-15-hydroxy-2-methoxy-1,3,10,12-tetramethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-6-hydroxy-5-methylbenzoic acid lies in its complex structure, which includes multiple chiral centers, a trioxadispiro framework, and a benzoic acid moiety
Properties
CAS No. |
75217-55-9 |
---|---|
Molecular Formula |
C43H63ClO14 |
Molecular Weight |
839.4 g/mol |
IUPAC Name |
3-chloro-2-[(2S,4R,5S,6S,8R)-8-[(1R,2R,3R,7R,9S,10S,12R,15R)-3-[(2R,4R)-5-ethoxycarbonyl-4-hydroxyoxolan-2-yl]-15-hydroxy-2-methoxy-1,3,10,12-tetramethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-6-hydroxy-5-methylbenzoic acid |
InChI |
InChI=1S/C43H63ClO14/c1-12-54-40(52)37-28(45)18-30(55-37)41(10)38(53-11)26(9)43(57-41)29(46)13-14-42(58-43)23(6)16-22(5)36(56-42)25(8)35(49)24(7)33(47)20(3)15-19(2)31-27(44)17-21(4)34(48)32(31)39(50)51/h13-14,17,19-20,22-26,28-30,33,36-38,45-48H,12,15-16,18H2,1-11H3,(H,50,51)/t19-,20+,22-,23+,24-,25-,26+,28+,29+,30+,33-,36-,37?,38+,41+,42-,43?/m0/s1 |
InChI Key |
NZHCPUBOSWFGNA-MKODDJJXSA-N |
SMILES |
CCOC(=O)C1C(CC(O1)C2(C(C(C3(O2)C(C=CC4(O3)C(CC(C(O4)C(C)C(=O)C(C)C(C(C)CC(C)C5=C(C=C(C(=C5C(=O)O)O)C)Cl)O)C)C)O)C)OC)C)O |
Isomeric SMILES |
CCOC(=O)C1[C@@H](C[C@@H](O1)[C@@]2([C@@H]([C@H](C3(O2)[C@@H](C=C[C@]4(O3)[C@@H](C[C@@H]([C@H](O4)[C@@H](C)C(=O)[C@@H](C)[C@H]([C@H](C)C[C@H](C)C5=C(C=C(C(=C5C(=O)O)O)C)Cl)O)C)C)O)C)OC)C)O |
Canonical SMILES |
CCOC(=O)C1C(CC(O1)C2(C(C(C3(O2)C(C=CC4(O3)C(CC(C(O4)C(C)C(=O)C(C)C(C(C)CC(C)C5=C(C=C(C(=C5C(=O)O)O)C)Cl)O)C)C)O)C)OC)C)O |
Synonyms |
antibiotic X-14766A X 14766A X-14766A |
Origin of Product |
United States |
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